3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride
Description
Structural Analysis and Comparative Data
Table 1: Structural and Physicochemical Properties
| Property | 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid hydrochloride | Isoquinoline-3-carboxylic acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₇NO₂ |
| Molecular Weight (g/mol) | 213.66 | 173.17 |
| Hydrogenation Pattern | 5–8 positions saturated | Fully aromatic |
| Functional Groups | Carboxylic acid, hydrochloride salt | Carboxylic acid |
| Solubility | High in polar solvents (due to salt form) | Moderate in organic solvents |
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h5-6H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECKKTBUWFMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761145 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-77-1 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60761145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride Quinoline derivatives have been known to exhibit a broad range of biological activities.
Mode of Action
The exact mode of action of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride It’s known that quinoline derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects.
Result of Action
The molecular and cellular effects of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride Quinoline derivatives are known to have a broad range of biological activities.
Biological Activity
3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride is a compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound is a derivative of quinoline, characterized by a tetrahydro structure that contributes to its unique biological activities. Its molecular formula is C₉H₈ClN₁O₂, and it contains functional groups that facilitate interactions with biological targets.
Biological Activities
The biological activities of 3-quinolinecarboxylic acid derivatives are diverse. Here are some key areas of interest:
1. Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antibacterial properties. For instance, studies indicate that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli. The minimum inhibitory concentrations (MIC) for several derivatives have been reported in the range of micromolar concentrations, demonstrating their potential as antimicrobial agents .
2. Anticancer Properties
Quinoline derivatives have been investigated for their anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death. For example, certain tetrahydroquinoline derivatives have demonstrated activity against various cancer cell lines, including breast and lung cancer cells .
3. Neuroprotective Effects
There is growing evidence that quinoline derivatives may possess neuroprotective properties. They have been studied for their potential to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic neurotransmission and improve cognitive function .
The mechanisms through which 3-quinolinecarboxylic acid exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as AChE and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell cycle regulation and survival.
- Antioxidant Activity : Some studies have suggested that quinoline derivatives exhibit antioxidant properties, reducing oxidative stress within cells .
Case Studies
Several case studies highlight the efficacy of 3-quinolinecarboxylic acid in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized tetrahydroquinoline derivatives against clinical isolates of bacteria. Results indicated promising antibacterial activity with MIC values comparable to standard antibiotics .
- Neuroprotective Study : Research examining the effects of tetrahydroquinolines on AChE inhibition demonstrated significant reductions in enzyme activity, suggesting potential applications in treating Alzheimer's disease .
Data Table: Biological Activities Overview
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- Purity : Typically around 95%
The compound is characterized by its quinoline structure, which is known for its ability to interact with multiple biological targets, leading to various pharmacological effects.
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 3-quinolinecarboxylic acid. For instance, compounds derived from this acid have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antituberculosis agents .
-
Anticancer Properties
- Quinoline derivatives are being investigated for their role as P-glycoprotein inhibitors, which can enhance drug penetration across the blood-brain barrier (BBB). This is particularly relevant in treating drug-resistant cancers. For example, tariquidar, a derivative related to 3-quinolinecarboxylic acid, has been noted for its high potency and selectivity as a third-generation P-glycoprotein inhibitor .
-
Neuroprotective Effects
- Research indicates that certain quinoline derivatives may exhibit neuroprotective properties. They are being evaluated for their potential to minimize ischemic nerve damage following strokes or heart attacks . This application is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's.
- Cholesterol Management
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Features of Selected 3-Quinolinecarboxylic Acid Derivatives
Key Observations :
- Substituents: Fluoroquinolones like ciprofloxacin feature halogen (F) and piperazinyl groups, enhancing antibacterial potency and pharmacokinetics . The target compound lacks these substituents, suggesting divergent biological activity.
- Isoquinoline Derivatives: Compounds like 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl demonstrate that saturation in different ring positions (1,2,3,4 vs. 5,6,7,8) influences scaffold geometry and target selectivity .
Pharmacological and Antimicrobial Activity
Table 2: Pharmacological Profiles of Comparable Compounds
Insights :
- Fluoroquinolones derive efficacy from their planar aromatic cores and electronegative substituents (e.g., 6-fluoro), which stabilize interactions with bacterial enzymes . The tetrahydro modification in the target compound disrupts planarity, likely reducing antibacterial potency.
- 6-Hydroxy-6-defluoro ciprofloxacin, a metabolite, shows significantly reduced activity, highlighting the importance of the 6-fluoro group .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Notes:
Preparation Methods
Catalytic Hydrogenation and Isomerization of Quinoline Precursors
A predominant approach to synthesize the 5,6,7,8-tetrahydroquinoline moiety involves catalytic hydrogenation of quinoline derivatives. According to a patented method, quinoline is subjected to catalytic hydrogenation under controlled temperature and pressure conditions using a palladium-based catalyst, followed by an isomerization step to yield 5,6,7,8-tetrahydroquinoline. This intermediate can then be functionalized to introduce the carboxylic acid group at the 3-position.
- Catalyst Preparation: The palladium catalyst is prepared by loading 5 wt% palladium on carbon, which is then treated with hydrochloric acid solution followed by bicarbonate solution to enhance selectivity and catalytic activity.
- Hydrogenation Conditions: The reaction is conducted at 20°C to 110°C under hydrogen pressure until the pressure stabilizes, indicating completion.
- Isomerization Conditions: After depressurizing hydrogen to 2 atm, the temperature is raised to 140°C to 300°C for 1 to 4 hours to isomerize the intermediate to the desired tetrahydroquinoline structure.
- Advantages: This method offers continuous hydrogenation and isomerization, lower reaction temperatures, reduced energy consumption, minimized material loss, and improved yields.
Following the formation of 5,6,7,8-tetrahydroquinoline, the introduction of the carboxylic acid group at the 3-position can be achieved through established organic synthesis routes such as:
- Carboxylation Reactions: Utilizing directed lithiation or metalation at the 3-position of the tetrahydroquinoline ring followed by carbonation with carbon dioxide.
- Oxidation of Methyl Precursors: Oxidizing a methyl group at the 3-position to the corresponding carboxylic acid.
These steps require careful control of reaction conditions to maintain the tetrahydroquinoline ring's integrity and avoid over-oxidation or ring degradation.
Formation of Hydrochloride Salt
The free 3-quinolinecarboxylic acid, 5,6,7,8-tetrahydro- is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium. This salt formation enhances the compound’s stability, solubility, and handling properties for further pharmaceutical applications.
| Step | Process Description | Key Conditions | Catalyst/Reagents | Outcome |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation of quinoline | 20–110°C, H2 pressure until stable | Pd/C catalyst (5 wt% Pd) | 5,6,7,8-tetrahydroquinoline |
| 2 | Isomerization | 140–300°C, 1–4 hours, stirring | Same Pd catalyst | Isomerized tetrahydroquinoline |
| 3 | Functionalization (carboxylation) | Variable, often low temperature metalation followed by CO2 | Organolithium or metalation reagents | 5,6,7,8-tetrahydroquinoline-3-carboxylic acid |
| 4 | Hydrochloride salt formation | Room temperature, aqueous/alcoholic HCl | Hydrochloric acid | 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride |
- The use of a specially prepared Pd catalyst with bicarbonate treatment significantly enhances selectivity and yield in the hydrogenation and isomerization steps.
- Continuous process integration of hydrogenation and isomerization reduces energy consumption and material loss, improving overall efficiency.
- Post-synthesis purification involving filtration, washing, and drying is critical to obtain high-purity hydrochloride salt suitable for pharmaceutical use.
- Studies emphasize the importance of temperature control during isomerization to avoid side reactions and degradation.
The preparation of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride is efficiently achieved through a multi-step synthetic route starting from quinoline. The key innovation lies in the catalytic hydrogenation and isomerization using a tailored Pd catalyst, followed by selective carboxylation and salt formation. This method offers advantages in yield, selectivity, and scalability, making it suitable for industrial pharmaceutical intermediate production.
Q & A
Q. Q1. What are the recommended methods for synthesizing 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves cyclization of substituted anilines with cyclic ketones, followed by carboxylation and hydrochlorination. Optimization can include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Temperature control : Maintain 80–100°C during carboxylation to avoid side reactions .
- Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the hydrochloride salt .
- Yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .
Q. Q2. How can the purity of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride be assessed using pharmacopeial standards?
Methodological Answer: Follow pharmacopeial protocols for non-aqueous titration:
- Dissolve the compound in anhydrous acetic acid and titrate with 0.1 M perchloric acid.
- Use potentiometric endpoints for accuracy, as described in the European Pharmacopoeia (Ph. Eur.) for related quinolone derivatives .
- Cross-validate purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. Q3. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- IR spectroscopy : Identify characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches from the tetrahydroquinoline ring .
- ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.0 ppm) and carboxylic acid protons (broad signal at δ 12–14 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the hydrochloride salt .
Advanced Research Questions
Q. Q4. How can researchers design experiments to investigate the impact of substituents on the biological activity of this compound?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents at positions 1, 6, or 7 (e.g., fluoro, methyl groups) and compare antimicrobial efficacy via MIC assays .
- Computational modeling : Use molecular docking to predict binding affinity to bacterial DNA gyrase .
- In vitro assays : Test cytotoxicity against mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. Q5. How should conflicting data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Controlled stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
- Analytical comparison : Use HPLC to quantify degradation products and correlate with pH-dependent hydrolysis .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. Q6. What strategies are effective for resolving discrepancies between HPLC and NMR purity assessments?
Methodological Answer:
- Impurity profiling : Isolate minor peaks via preparative HPLC and characterize by NMR to identify contaminants (e.g., unreacted intermediates) .
- Method harmonization : Adjust HPLC mobile phases to improve separation of structurally similar impurities .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute purity determination .
Data Contradiction Analysis
Q. Q7. How can researchers address inconsistencies in reported melting points for this compound?
Methodological Answer:
- Standardize protocols : Use a calibrated melting point apparatus with a heating rate of 1°C/min .
- Sample preparation : Ensure thorough drying (e.g., vacuum desiccation) to remove residual solvents that depress melting points .
- Cross-reference : Compare data with structurally similar compounds (e.g., ciprofloxacin hydrochloride, m.p. 318–320°C) to validate results .
Q. Q8. What experimental approaches mitigate variability in biological assay results across laboratories?
Methodological Answer:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial susceptibility testing, including fixed inoculum sizes and incubation times .
- Internal controls : Include reference antibiotics (e.g., ciprofloxacin) in each assay batch .
- Blinded analysis : Use third-party labs to eliminate observer bias .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
